molecular formula C13H25NO5S B13964599 tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate

Cat. No.: B13964599
M. Wt: 307.41 g/mol
InChI Key: GJNHGTRDRKWTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a methylsulfonyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The methylsulfonyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the piperidine ring can lead to the formation of secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the methylsulfonyl group.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include secondary amines.

Scientific Research Applications

tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the tert-butyl and methylsulfonyl groups contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • tert-Butyl 2-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
  • tert-Butyl 4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-(1-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is unique due to its specific structural features, including the position of the methylsulfonyl group and the piperidine ring. These characteristics influence its reactivity and applications, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H25NO5S

Molecular Weight

307.41 g/mol

IUPAC Name

tert-butyl 2-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-8-6-7-9-14(11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3

InChI Key

GJNHGTRDRKWTBE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCN1C(=O)OC(C)(C)C)OS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.